N-Dodecylmethanesulfonamide has the molecular formula C₁₃H₂₉NO₂S, consisting of:
The structure is represented by the SMILES notation:CS(=O)(=O)NCCCCCCCCCCCCC
No stereoisomers are reported due to the absence of chiral centers [1] [6]. The sulfonamide group adopts a tetrahedral geometry around sulfur, with rigid S=O bonds contributing to crystallinity [5].
Key functional groups and their roles:
| Functional Group | Role and Properties |
|---|---|
| Sulfonamide (–SO₂NH–) | - Imparts rigidity and hydrogen-bonding capacity (N–H as donor, S=O as acceptor) [5]. - Enhances crystallinity due to planar geometry [5]. |
| Dodecyl chain | - Introduces hydrophobicity, reducing water solubility. - Increases lipophilicity (logP ~6.67) [6]. |
No single-crystal X-ray data is available. However, sulfonamides generally form monoclinic or orthorhombic crystals with layered packing [5].
| Property | N-Dodecylmethanesulfonamide | N-Methylmethanesulfonamide [3] | N-Dodecyl-4-methylbenzenesulfonamide [6] |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₉NO₂S | C₂H₇NO₂S | C₁₉H₃₃NO₂S |
| logP | ~6.67 | 0.45 | 6.67 |
| Water Solubility | Low | High (12.3 g/L) [3] | Insoluble |
| Key Feature | Aliphatic chain | Short alkyl group | Aromatic sulfonamide |
The dodecyl chain drastically increases hydrophobicity compared to shorter-chain analogs, while aromatic sulfonamides exhibit higher thermal stability [3] [6] [5].